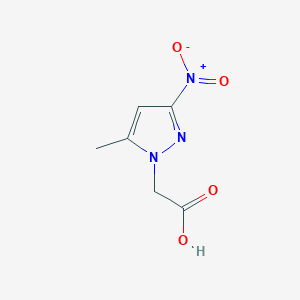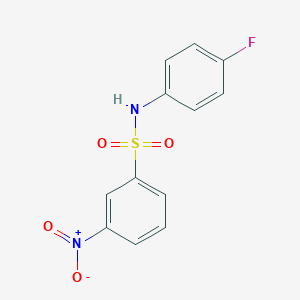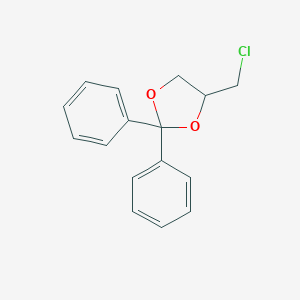
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, also known as CDD, is a chemical compound that has attracted significant attention in the field of scientific research. This compound has a unique structure and has been found to exhibit interesting properties that make it useful in various applications.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is not fully understood. However, it has been found to interact with various enzymes and proteins in the body. It has been suggested that 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane may act as an inhibitor of certain enzymes, leading to changes in biochemical pathways.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has also been found to have antitumor properties and has been investigated as a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds. However, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane. One area of research is the development of new synthesis methods for 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane that are more efficient and environmentally friendly. Another area of research is the investigation of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a potential treatment for various diseases, including cancer and inflammatory diseases. Additionally, the use of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a building block for the synthesis of new compounds is an area of research that has the potential to lead to the development of new drugs and pharmaceuticals.
Conclusion:
In conclusion, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is a chemical compound that has attracted significant attention in the field of scientific research. It has a unique structure and exhibits interesting properties that make it useful in various applications. The synthesis method of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is efficient, and it has several advantages for use in lab experiments. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to have various biochemical and physiological effects and has potential for use as a treatment for various diseases. There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, including the development of new synthesis methods and the investigation of its potential as a treatment for diseases.
Synthesis Methods
The synthesis of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be achieved through a variety of methods. One common method is the reaction of 4-hydroxymethyl-2,2-diphenyl-1,3-dioxolane with thionyl chloride in the presence of a base. Another method involves the reaction of 4-methoxymethyl-2,2-diphenyl-1,3-dioxolane with phosphorus pentachloride. These methods have been found to be efficient in producing high yields of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane.
Scientific Research Applications
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit interesting properties that make it useful in various scientific research applications. One of its primary applications is in the field of organic synthesis. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be used as a building block for the synthesis of other compounds. It has also been used in the synthesis of drugs and pharmaceuticals.
properties
CAS RN |
22195-38-6 |
|---|---|
Product Name |
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane |
Molecular Formula |
C16H15ClO2 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
4-(chloromethyl)-2,2-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15ClO2/c17-11-15-12-18-16(19-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
MTGKBVQFXBOSCH-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Canonical SMILES |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)



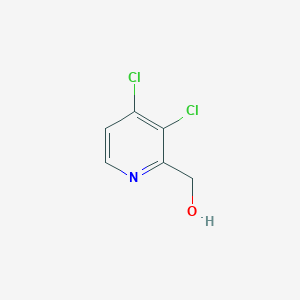
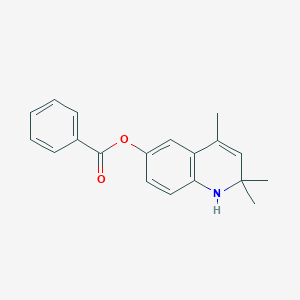
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
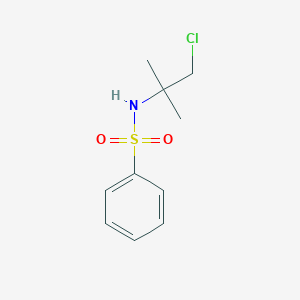
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
